
3,4-Diformylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diformylbenzonitrile (DFBN) is an organic compound with the molecular formula C9H5NO2. It is a yellow crystalline solid that is commonly used in scientific research applications. The compound is known for its unique properties, which make it a valuable tool in the field of chemistry.
Mecanismo De Acción
3,4-Diformylbenzonitrile is a reactive compound that can undergo various chemical reactions. It is known to undergo nucleophilic addition reactions with various compounds, including amines and thiols. 3,4-Diformylbenzonitrile can also undergo oxidation reactions to form its corresponding carboxylic acid.
Efectos Bioquímicos Y Fisiológicos
3,4-Diformylbenzonitrile has not been extensively studied for its biochemical and physiological effects. However, it is known to be a toxic compound and should be handled with care.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-Diformylbenzonitrile is a versatile compound that can be used in a variety of lab experiments. Its ability to undergo various chemical reactions makes it a valuable tool in organic synthesis. However, its toxic nature requires proper handling and disposal procedures.
Direcciones Futuras
There are several future directions for the study of 3,4-Diformylbenzonitrile. One area of interest is the development of new organic compounds using 3,4-Diformylbenzonitrile as a building block. Additionally, the study of 3,4-Diformylbenzonitrile's fluorescent properties and its potential use in OLEDs is an area of active research. Finally, the toxicology of 3,4-Diformylbenzonitrile and its potential impact on the environment is an area that requires further investigation.
In conclusion, 3,4-Diformylbenzonitrile is a valuable compound in the field of chemistry due to its unique properties. Its ability to undergo various chemical reactions makes it a versatile tool in organic synthesis. However, its toxic nature requires proper handling and disposal procedures. The study of 3,4-Diformylbenzonitrile's properties and potential applications is an area of active research with several future directions.
Métodos De Síntesis
3,4-Diformylbenzonitrile can be synthesized through the reaction of 3,4-dicyanotoluene with formaldehyde in the presence of a catalyst. The reaction produces 3,4-Diformylbenzonitrile as a yellow solid, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
3,4-Diformylbenzonitrile is commonly used as a building block in the synthesis of various organic compounds. It is used in the production of polymers, dyes, and pharmaceuticals. Additionally, 3,4-Diformylbenzonitrile is used in the development of organic light-emitting diodes (OLEDs) due to its fluorescent properties.
Propiedades
Número CAS |
19047-20-2 |
|---|---|
Nombre del producto |
3,4-Diformylbenzonitrile |
Fórmula molecular |
C9H5NO2 |
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
3,4-diformylbenzonitrile |
InChI |
InChI=1S/C9H5NO2/c10-4-7-1-2-8(5-11)9(3-7)6-12/h1-3,5-6H |
Clave InChI |
YSOLWZQAJMVDJL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C#N)C=O)C=O |
SMILES canónico |
C1=CC(=C(C=C1C#N)C=O)C=O |
Sinónimos |
Benzonitrile, 3,4-diformyl- (8CI,9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




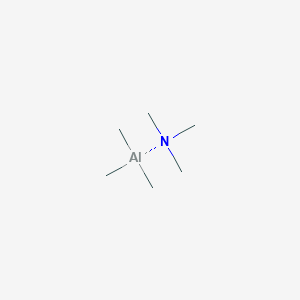
![4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B100631.png)



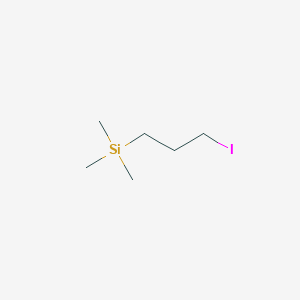


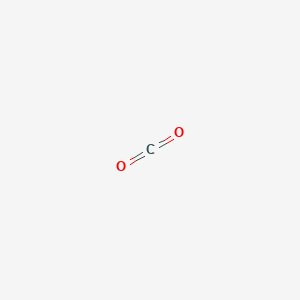
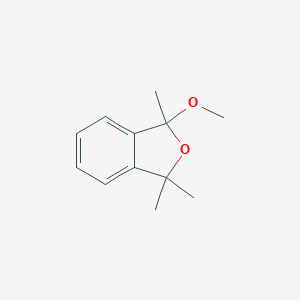
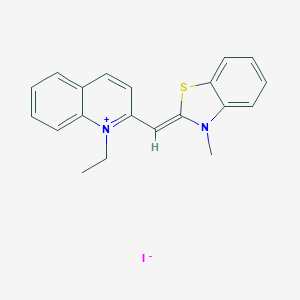
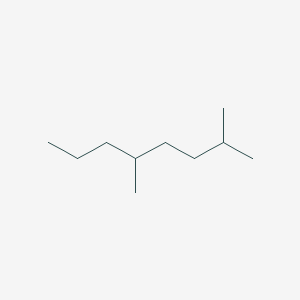
![Phenol, 2-[(4-hydroxyphenyl)thio]-](/img/structure/B100646.png)